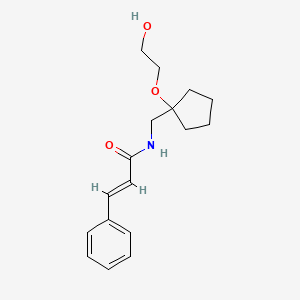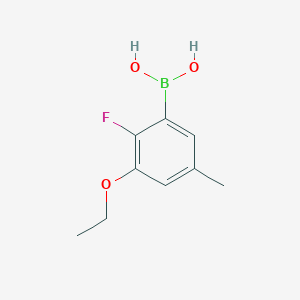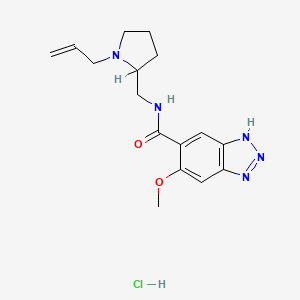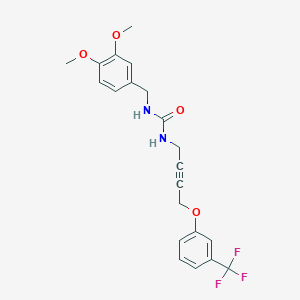
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.375. It is a derivative of cinnamic acid, which is a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties .
Synthesis Analysis
The synthesis of cinnamamides, which includes “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied, with maximum conversion (91.3%) obtained under optimal conditions .Molecular Structure Analysis
The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” is based on a cyclopentane ring, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The general formula for a cycloalkane is CnH2n .Wissenschaftliche Forschungsanwendungen
Photo-Responsive Properties
N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), closely related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, has been synthesized and characterized for its photo-responsive properties. This compound, synthesized from methyl cinnamate and diethanolamine, can undergo reversible [2+2] cycloaddition under specific ultraviolet irradiation, making it a potential candidate for novel photo-responsive polymers (Jin, Sun, & Wu, 2011).
Potential in CNS Therapeutics
A series of N-(phenylalkyl)cinnamides, which include compounds structurally similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, has been explored for their potential as antagonists of NR1A/2B receptors in the central nervous system (CNS). These compounds have demonstrated selectivity and potency, indicating their potential as CNS therapeutics (Tamiz et al., 1999).
Therapeutic Applications in Nervous System Disorders
Cinnamamide derivatives have been widely studied for their diverse therapeutic applications in central and peripheral nervous system disorders. These derivatives have shown properties like anticonvulsant, antidepressant, neuroprotective, and analgesic activities, making them candidates for treating various nervous system disorders (Gunia-Krzyżak et al., 2015).
Serotonin Antagonism
Cinnamamides with aminoalkyl groups, structurally related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, have been tested as antagonists of serotonin, showing promising results as antiserotonin agents (Dombro & Woolley, 1964).
Antidepressant-Like Action
Studies have been conducted on N-(2-hydroxyethyl) cinnamamide derivatives, which share structural similarities with the compound , for their antidepressant-like action. Some derivatives significantly reduced immobility time in tests, indicating their potential as antidepressants (Deng et al., 2011).
Wirkmechanismus
Target of Action
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide is a derivative of cinnamic acid, which is known to have various biological activities It’s worth noting that cinnamic acid derivatives have been associated with central nervous system activities, including antidepressant effects .
Mode of Action
Some cinnamamide derivatives have shown antidepressant-like action in animal models, reducing immobility time in the forced swimming test (fst) and tail suspension test (tst) . This suggests that these compounds may interact with targets in the central nervous system to modulate mood-related behaviors.
Biochemical Pathways
Given the observed antidepressant-like effects of related compounds, it is plausible that this compound may influence neurotransmitter systems involved in mood regulation, such as the serotonin or noradrenaline pathways .
Result of Action
Related compounds have shown antidepressant-like effects in animal models, suggesting that they may have a positive impact on mood-related behaviors .
Zukünftige Richtungen
The use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry . Therefore, the future directions for “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” and related compounds could involve further exploration of their potential as green solvents in various chemical reactions.
Eigenschaften
IUPAC Name |
(E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-12-13-21-17(10-4-5-11-17)14-18-16(20)9-8-15-6-2-1-3-7-15/h1-3,6-9,19H,4-5,10-14H2,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXZFRDBTQAPFD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745737.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2745752.png)

![Imidazo[1,2-c]quinazolin-5-amine hydrobromide](/img/structure/B2745754.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)